Cas no 2679950-67-3 ((4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride)

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a chiral benzopyran derivative with a bromo substituent at the 7-position and an amine functional group at the 4-position of the heterocyclic ring. The compound's stereospecific (R)-configuration enhances its potential as a key intermediate in pharmaceutical synthesis, particularly for targeting selective receptor interactions. The hydrochloride salt improves solubility and stability, facilitating handling and storage. Its rigid benzopyran scaffold offers structural versatility for further derivatization in medicinal chemistry applications. The bromo group provides a reactive site for cross-coupling reactions, enabling efficient structural modifications. This compound is of interest in the development of CNS-active agents due to its privileged pharmacophore framework.
(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride structure
2679950-67-3 structure
Product Name:(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
CAS No:2679950-67-3
MF:C9H11BrClNO
MW:264.54674077034
MDL:MFCD34183668
CID:5644540
PubChem ID:165914652
Update Time:2025-06-08

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine? hydrochloride
    • (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
    • MDL: MFCD34183668
    • Inchi: 1S/C9H10BrNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1
    • InChI Key: RSODPIZHUWIGRR-FVGYRXGTSA-N
    • SMILES: N[C@H]1COCC2=CC(=CC=C21)Br.Cl

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride Pricemore >>

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Additional information on (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Research Briefing on (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride (CAS: 2679950-67-3)

In recent years, (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride (CAS: 2679950-67-3) has emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This chiral benzopyran derivative has shown promising pharmacological properties, particularly in the modulation of central nervous system (CNS) targets. The compound's unique structural features, including its stereospecific (4R) configuration and bromo-substitution at the 7-position, contribute to its selective binding affinity and potential therapeutic applications.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride. In vitro assays using recombinant receptor systems have demonstrated its high affinity for serotonin (5-HT) receptor subtypes, particularly 5-HT2A and 5-HT2C. The compound's ability to act as a partial agonist at these receptors suggests potential applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Molecular docking studies have further revealed key interactions between the protonated amine group and conserved aspartate residues in the receptor binding pockets.

The synthetic route to (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has been optimized in recent publications, featuring an enantioselective reduction of the corresponding imine precursor using chiral catalysts. The hydrochloride salt form (CAS: 2679950-67-3) has been characterized by X-ray crystallography, confirming the (4R) absolute configuration and revealing a stable orthorhombic crystal system with P212121 space group. These structural insights are crucial for understanding the compound's physicochemical properties and bioavailability.

Pharmacokinetic studies in rodent models have shown that (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride exhibits favorable blood-brain barrier penetration, with brain-to-plasma ratios exceeding 3:1 at therapeutic doses. Metabolic stability assays using liver microsomes indicate moderate hepatic clearance, primarily through glucuronidation of the aromatic hydroxyl group. These findings support further development of this compound as a CNS-active agent.

Current research directions include structure-activity relationship (SAR) studies of analogs with modified substitution patterns on the benzopyran scaffold, as well as investigations into potential off-target effects. Preliminary results suggest that the 7-bromo substitution is critical for maintaining receptor selectivity, while modifications at the 4-position affect both potency and metabolic stability. The compound's potential as a lead structure for novel psychotropic medications continues to drive research interest in this chemical series.

In conclusion, (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride (CAS: 2679950-67-3) represents a promising scaffold for CNS drug discovery, with recent advances in synthetic methodology, structural characterization, and pharmacological profiling paving the way for further therapeutic development. Ongoing studies are expected to clarify its full therapeutic potential and optimize its drug-like properties for clinical translation.

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